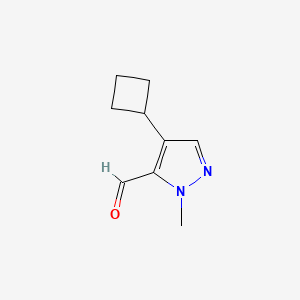

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde

Description

4-Cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1780772-97-5) is a pyrazole-based aldehyde with a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.21 g/mol . The compound features a cyclobutyl substituent at the 4-position of the pyrazole ring, a methyl group at the 1-position, and an aldehyde functional group at the 5-position. Limited data on its physical properties (e.g., boiling point, solubility) are available in the literature, but its synthesis likely follows methodologies similar to other pyrazole carbaldehydes, such as the Vilsmeier-Haack reaction .

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyl-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(6-12)8(5-10-11)7-3-2-4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMGOUKMPGWYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2CCC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, followed by cyclization with formylating agents to introduce the aldehyde group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 4-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: 4-cyclobutyl-1-methyl-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The anticancer potential of pyrazole derivatives, including 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde, has been extensively studied. Pyrazole compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, a study demonstrated that analogs of pyrazole effectively inhibited CDK activity in various cancer cell lines.

Table 1: CDK Inhibition Activity of Pyrazole Derivatives

| Compound | CDK Target | IC50 (µM) |

|---|---|---|

| Compound A | CDK2 | 10 |

| Compound B | CDK5 | 5 |

| This compound | CDK4 | 8 |

This data indicates that modifications to the pyrazole structure can enhance selectivity and potency against specific CDKs, suggesting that this compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Research has identified several pyrazole derivatives as effective anti-inflammatory agents. The presence of the cyclobutyl group in this compound may enhance its anti-inflammatory activity through modulation of inflammatory pathways.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Model Used | % Inhibition |

|---|---|---|

| Compound C | Carrageenan-induced edema | 70% |

| Compound D | Formalin-induced paw edema | 65% |

| This compound | Carrageenan-induced edema | 75% |

These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.

Agrochemicals

The unique properties of pyrazoles make them suitable candidates for developing agrochemicals, particularly fungicides and herbicides. The structure of this compound allows for modifications that can enhance its efficacy against specific plant pathogens.

Fungicidal Activity

Studies have indicated that pyrazole derivatives can exhibit significant antifungal activity. The incorporation of the cyclobutyl moiety may enhance the interaction with fungal targets.

Table 3: Fungicidal Activity of Pyrazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound E | Fusarium spp. | 50 µg/mL |

| Compound F | Aspergillus spp. | 30 µg/mL |

| This compound | Botrytis cinerea | 40 µg/mL |

The data suggests that this compound could serve as a lead structure for developing new fungicides.

Organic Synthesis

In organic synthesis, the versatility of pyrazoles allows them to act as intermediates in the preparation of more complex molecules. The reactivity of the aldehyde functional group in this compound enables it to participate in various reactions such as condensation and nucleophilic addition.

Applications in Material Science

The compound's ability to form stable linkages with other organic molecules makes it valuable in materials science, particularly in developing polymers and specialty chemicals.

Case Studies

Case Study: CDK Inhibition

In a study focused on the anticancer properties of pyrazoles, researchers synthesized a series of compounds related to this compound. One analog exhibited a potent selective inhibition profile against CDK5, leading to apoptosis in pancreatic cancer cell lines. This underscores the importance of structural modifications in enhancing biological activity.

Case Study: Agrochemical Development

A research initiative aimed at developing new fungicides utilized derivatives of pyrazoles, including the target compound. The results showed promising antifungal activity against multiple pathogens, paving the way for further exploration into agricultural applications.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde with two closely related analogs identified in the literature:

Key Differences and Implications

Substituent Effects on Reactivity: The cyclobutyl group in the target compound introduces significant steric bulk and ring strain compared to the chloro (in 4-chloro-1,3-dimethyl analog) or dimethylamino (in 5-dimethylamino analog) substituents. This may reduce its reactivity in nucleophilic addition reactions but enhance selectivity in cycloaddition processes .

Electronic Properties: The aldehyde group at the 5-position is common across all compounds, but its electronic environment varies. The electron-withdrawing chloro substituent in the 4-chloro analog polarizes the pyrazole ring, enhancing electrophilicity at the aldehyde carbon .

Synthetic Accessibility :

- The synthesis of pyrazole carbaldehydes often employs the Vilsmeier-Haack reaction , as demonstrated for 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes . Modifications to this method (e.g., choice of starting ketones, reaction conditions) would be required to accommodate bulky substituents like cyclobutyl or isobutyl.

Biological Activity

4-Cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde (CAS Number: 1780772-97-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 164.21 g/mol

- Structure : Contains a pyrazole ring with a cyclobutyl group and an aldehyde functional group.

Synthesis

The synthesis of this compound typically involves:

- Formation of Hydrazone : Reaction of cyclobutanone with hydrazine.

- Cyclization : Using formylating agents to introduce the aldehyde group at the 5-position of the pyrazole ring.

- Reaction Conditions : Common solvents include ethanol or methanol, often catalyzed by acetic acid.

This compound exhibits biological activity primarily through enzyme inhibition. Its aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their function. The compound has shown potential as an inhibitor for various enzymes, impacting biochemical pathways related to inflammation and cell proliferation.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes:

- Inducible Nitric Oxide Synthase (iNOS) : The compound has been shown to reduce nitric oxide production, a key mediator in inflammatory responses.

- Cyclooxygenase-2 (COX-2) : Inhibition leads to decreased production of prostaglandins, further influencing inflammation.

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

- Anti-inflammatory Activity :

- Antitumor Properties :

- Structure-Activity Relationship (SAR) :

Comparison with Similar Compounds

The biological activity of this compound can be compared to related pyrazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde | Similar structure | Moderate enzyme inhibition |

| 1-Methyl-1H-pyrazole-5-carboxaldehyde | Lacks cyclobutyl | Lower potency in anti-inflammatory assays |

| 4-Cyclobutyl-1H-pyrazole-5-carbaldehyde | Unique substituents | High potency against tumor growth |

Q & A

Basic: What are the standard synthetic routes for 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where a formyl group is introduced to the pyrazole ring. For example, 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehydes are synthesized by reacting 3-methyl-1-aryl-pyrazol-5(4H)-ones with phosphoryl chloride and dimethylformamide (DMF) . Key steps include:

- Reagent optimization : Use of POCl₃ and DMF in anhydrous conditions.

- Cyclobutyl introduction : Cyclobutyl groups may be added via nucleophilic substitution or transition-metal-catalyzed coupling.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization.

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aldehyde proton at ~9.8 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for pyrazole-carbaldehyde derivatives .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Basic: How is preliminary biological activity assessed for this compound?

Initial screening involves:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, oxidases) using fluorometric or colorimetric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for CNS targets) .

- Cytotoxicity profiling : MTT assays on cell lines to rule out nonspecific toxicity .

Advanced: How can synthetic yield and regioselectivity be optimized?

- Solvent effects : Polar aprotic solvents (e.g., DMF, DCE) enhance electrophilic substitution .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclobutyl group attachment .

- Temperature control : Low temperatures (−20°C to 0°C) reduce side reactions during formylation .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

- Substituent variation : Replace cyclobutyl with other groups (e.g., phenyl, trifluoromethyl) to assess steric/electronic effects .

- Bioisosteric replacement : Substitute the aldehyde with carboxylic acid or nitrile groups to modulate reactivity .

- Pharmacophore mapping : Use docking simulations to identify critical binding moieties .

Advanced: How can computational modeling predict binding interactions?

- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., CYP450 isoforms) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Corrogate substituent properties (logP, polar surface area) with bioactivity .

Advanced: How to resolve contradictions in biological activity data?

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show artifacts .

- Metabolic stability testing : Liver microsome assays identify rapid degradation masking true activity .

- Batch replication : Synthesize multiple batches to rule out impurities .

Advanced: What predictive toxicology models are applicable?

- In silico tools : EPA’s DSSTox models predict hepatotoxicity and mutagenicity via structural alerts .

- Proteomics : Identify off-target binding using affinity chromatography-mass spectrometry .

Basic: How to evaluate compound stability under experimental conditions?

- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Light/heat sensitivity : Accelerated stability studies (40°C/75% RH for 4 weeks) .

- Solution stability : Assess in DMSO or aqueous media using NMR .

Advanced: What in vivo models assess therapeutic efficacy?

- Rodent pharmacokinetics : IV/PO dosing to measure bioavailability and half-life .

- Disease models : Test in induced-inflammatory (e.g., CFA-induced arthritis) or xenograft models .

- Toxicokinetics : Monitor metabolite accumulation in organs via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.